Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
2-phenyl-1H-indole structure
Nome do Produto:2-phenyl-1H-indole
N.o CAS:948-65-2
MF:C14H11N
MW:193.243843317032
MDL:MFCD00005608
CID:40393
PubChem ID:13698

2-phenyl-1H-indole Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Phenyl-1H-indole
    • 2-PHENYL INDOLE
    • PHENYLINDOL, ALPHA-(RG)
    • 2-phenyl-1h-indol
    • 2-phenyl-indol
    • 2-phenyl-indole
    • 2-pPhenyl-1H-indole
    • A-PHENYLINDOL
    • a-Phenylindole
    • Indole,2-phenyl
    • Stabilizer I
    • NSC 15776
    • alpha-Phenylindole
    • 2-Phenylindole
    • 1H-Indole, 2-phenyl-
    • Indole, 2-phenyl-
    • Phenylindole
    • .alpha.-Phenylindole
    • MQD44HV3P1
    • MLS002638448
    • KLLLJCACIRKBDT-UHFFFAOYSA-N
    • SMR000526281
    • phenyl-indole
    • 2-phenylindol
    • PubChem7508
    • TimTec1_005424
    • MLS000701322
    • KSC147K6H
    • BDBM7391
    • 2-Phenyl-1H-indole (ACI)
    • Indole, 2-phenyl- (6CI, 8CI)
    • α-Phenylindole
    • 2-Phenylindole,99%
    • 948-65-2
    • SR-01000393950-1
    • Z56174838
    • DTXCID3048940
    • BBL007843
    • 2phenylindole
    • P0188
    • CHEMBL75756
    • BRD-K85555482-001-01-1
    • EINECS 213-436-3
    • DB-015965
    • EN300-16558
    • P-4160
    • Q27194433
    • CCG-15334
    • AE-641/30188041
    • HMS2233J19
    • SY032900
    • UNII-MQD44HV3P1
    • DTXSID8061343
    • 1H-Indole, 2-phenyl
    • SCHEMBL341378
    • 2-Phenylindole, technical grade, 95%
    • STK072610
    • HMS3371N07
    • AB00876244-08
    • MFCD00005608
    • SCHEMBL3835030
    • SR-01000393950
    • CG-0506
    • BRN 0132356
    • Indole, 2phenyl
    • CS-W010681
    • NS00019928
    • CHEBI:113541
    • F0920-0084
    • N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
    • NSC15776
    • 5-20-08-00232 (Beilstein Handbook Reference)
    • HMS1549G12
    • EU-0034026
    • NSC-15776
    • 2Phenyl1Hindole
    • VU0085923-2
    • AC-23376
    • alphaPhenylindole
    • F1918-0028
    • AKOS000120325
    • BRD-K85555482-001-04-5
    • 2-phenyl-1H-indole
    • MDL: MFCD00005608
    • Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
    • Chave InChI: KLLLJCACIRKBDT-UHFFFAOYSA-N
    • SMILES: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
    • BRN: 0132356

Propriedades Computadas

  • Massa Exacta: 193.08900
  • Massa monoisotópica: 193.089
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 207
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • Superfície polar topológica: 15.8
  • XLogP3: 3.8

Propriedades Experimentais

  • Cor/Forma: Yellow or sauce red foliar crystals
  • Densidade: 1.1061 (rough estimate)
  • Ponto de Fusão: 188.0 to 193.0 deg-C
  • Ponto de ebulição: 250 °C/10 mmHg(lit.)
  • Ponto de Flash: 250°C/10mm
  • Índice de Refracção: 1.5850 (estimate)
  • PSA: 15.79000
  • LogP: 3.83490
  • Solubilidade: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.

2-phenyl-1H-indole Informações de segurança

  • Símbolo: GHS05 GHS07
  • Palavra de Sinal:Danger
  • Declaração de perigo: H315,H318,H335,H413
  • Declaração de Advertência: P261,P280,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 37/38-41
  • Instrução de Segurança: S26-S39
  • RTECS:NM1272500
  • Identificação dos materiais perigosos: Xi
  • TSCA:Yes
  • Condição de armazenamento:Store at room temperature
  • Frases de Risco:R37/38; R41

2-phenyl-1H-indole Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-phenyl-1H-indole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-16558-2.5g
2-phenyl-1H-indole
948-65-2 97%
2.5g
$27.0 2023-04-28
Life Chemicals
F0920-0084-10g
2-phenyl-1H-indole
948-65-2 95%+
10g
$84.0 2023-09-07
OTAVAchemicals
7116990189-250MG
2-phenyl-1H-indole
948-65-2 90%
250MG
$115 2023-06-25
Fluorochem
221612-25g
2-Phenyl-1H-indole
948-65-2 95%
25g
£10.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P59640-100g
2-Phenyl-1H-indole
948-65-2
100g
¥116.0 2021-09-08
TRC
P399405-5g
2-Phenyl-1H-indole
948-65-2
5g
$ 65.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-100g
2-phenyl-1H-indole
948-65-2 99%
100g
¥118.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-2.5kg
2-phenyl-1H-indole
948-65-2 99%
2.5kg
¥1441.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-250g
2-phenyl-1H-indole
948-65-2 99%
250g
¥228.90 2023-09-01
Life Chemicals
F1918-0028-15mg
2-phenyl-1H-indole
948-65-2 90%+
15mg
$89.0 2023-07-28

2-phenyl-1H-indole Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ;  2.5 h, 80 °C
Referência
A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions
Zelenay, Benjamin; Munton, Peter; Tian, Xiaojie; Diez-Gonzalez, Silvia, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Copper Solvents: Dimethylformamide ,  Water ;  3 h, 100 °C; 100 °C → rt
Referência
New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction
Chouzier, Sandra; Gruber, Markus; Djakovitch, Laurent, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  1808207-42-2 Solvents: Benzene-d6 ;  1 h, rt
Referência
Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors
Kong, Lingbing; Ganguly, Rakesh; Li, Yongxin; Kinjo, Rei, Chemical Science, 2015, 6(5), 2893-2902

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ;  24 h, 100 °C
Referência
A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines
Li, Beibei; Ju, Zhanfeng; Zhou, Mi; Su, Kongzhao; Yuan, Daqiang, Angewandte Chemie, 2019, 58(23), 7687-7691

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Ammonia Catalysts: Cuprous iodide ,  Bis(benzonitrile)dichloropalladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  17 h, rt
1.2 Reagents: Hydrochloric acid ,  Chloroauric acid Solvents: Water ;  24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
Referência
Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia
Fukuoka, Sachio; Naito, Tetsuro; Sekiguchi, Hiroki; Somete, Takashi; Mori, Atsunori, Heterocycles, 2008, 76(1), 819-826

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ;  5 h, 1 atm, 100 °C
Referência
Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles
Park, Ji Hoon; Kim, Eunha; Chung, Young Keun, Organic Letters, 2008, 10(21), 4719-4721

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, reflux
Referência
Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles
Bourderioux, Aurelie; Kassis, Pamela; Merour, Jean-Yves; Routier, Sylvain, Tetrahedron, 2008, 64(49), 11012-11019

Synthetic Routes 8

Condições de reacção
1.1 10 min, 20 psi, 150 °C
Referência
Regiochemistry of the microwave-assisted reaction between aromatic amines and α-bromo ketones to yield substituted 1H-indoles
Vara, Yosu; Aldaba, Eneko; Arrieta, Ana; Pizarro, Jose L.; Arriortua, Maria I.; et al, Organic & Biomolecular Chemistry, 2008, 6(10), 1763-1772

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ;  20 h, 100 psi, 100 °C
Referência
Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes
Okuro, Kazumi; Gurnham, Joanna; Alper, Howard, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  110 °C
1.2 Solvents: Water
Referência
Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy
Wang, Liang; Chen, Yu-ting; Du, Yi-na; Gu, Chang-han; Peng, Wang-ming, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ;  5 min, 298 K
1.2 24 h, 298 K
Referência
Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications
Estevan, Francisco; Ibanez, Susana; Ofori, Albert; Hirva, Pipsa; Sanau, Mercedes; et al, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ;  5 min, 298 K
1.2 Solvents: Dichloromethane ;  24 h, 298 K
Referência
Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III
Ibanez, Susana; Oresmaa, Larisa; Estevan, Francisco; Hirva, Pipsa; Sanau, Mercedes; et al, Organometallics, 2014, 33(19), 5378-5391

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  2130844-30-1 Solvents: Toluene ;  16 h, reflux
Referência
Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis
Mitrofanov, Alexander; Brandes, Stephane; Herbst, Frederic; Rigolet, Severinne; Bessmertnykh-Lemeune, Alla; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
Referência
Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids
Wang, Liang ; Qu, Xing; Li, Zhan; Peng, Wang-Ming, Tetrahedron Letters, 2015, 56(24), 3754-3757

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
Referência
Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride
Yasuhara, Akito; Kanamori, Yuichi; Kaneko, Masashi; Numata, Atsushi; Kondo, Yoshinori; et al, Journal of the Chemical Society, 1999, (4), 529-534

Synthetic Routes 16

Condições de reacção
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
Referência
Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction
Yang, Yo-Sep; Lee, Sangmin; Son, Seung Hwan; Yoo, Hyung-Seok; Jang, Yoon Hu; et al, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sodium acetate ,  Cuprous iodide Catalysts: Iron oxide (Fe3O4) ,  Palladium Solvents: Dimethylacetamide ;  6 h, 166 °C
Referência
Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals
Kwon, Jungmin; Chung, Jooyoung; Byun, Sangmoon; Kim, B. Moon, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
Referência
Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker
Zhang, Han-Cheng; Ye, Hong; Moretto, Alessandro F.; Brumfield, Kimberly K.; Maryanoff, Bruce E., Organic Letters, 2000, 2(1), 89-92

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  1 h, 90 °C
Referência
A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles
Fang, Yuan-Qing; Lautens, Mark, Journal of Organic Chemistry, 2008, 73(2), 538-549

Synthetic Routes 20

Condições de reacção
1.1 Catalysts: Palladium Solvents: Diglyme ;  20 h, 180 °C
Referência
Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation
Forberg, Daniel; Kallmeier, Fabian; Kempe, Rhett, Inorganics, 2019, 7(8),

2-phenyl-1H-indole Raw materials

2-phenyl-1H-indole Preparation Products

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